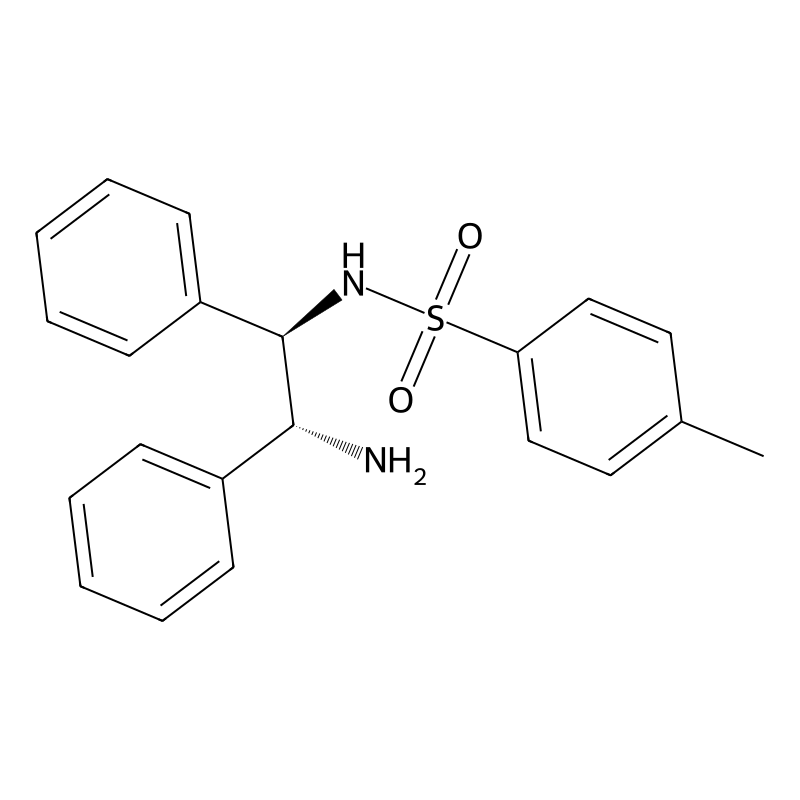

(S,S)-TsDPEN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S,S)-TsDPEN (CAS: 144222-34-4) is a premium chiral monosulfonylated diamine ligand primarily utilized to synthesize Noyori-Ikariya-type ruthenium, rhodium, and iridium catalysts. In industrial procurement, it is the benchmark ligand for the asymmetric transfer hydrogenation (ATH) of pro-chiral ketones and imines. Unlike traditional hydrogenation ligands that require pressurized hydrogen gas, (S,S)-TsDPEN enables highly enantioselective reductions using liquid hydrogen donors such as isopropanol or formic acid/triethylamine mixtures under mild, ambient conditions. Its predictable stereocontrol—consistently yielding the (S)-alcohol from standard ketones—and its ability to operate without strong bases make it a critical raw material for the scalable manufacturing of chiral active pharmaceutical ingredients (APIs)[1].

Substituting (S,S)-TsDPEN with unsubstituted DPEN or alternative bisphosphine ligands (like BINAP) fundamentally alters process viability. Unsubstituted DPEN lacks the critical p-toluenesulfonyl (Ts) group, which is strictly required to stabilize the doubly-deprotonated 16-electron active metal-amido intermediate during the catalytic cycle; without it, the ATH mechanism fails. Furthermore, attempting to substitute TsDPEN-based ATH with traditional BINAP/DPEN direct hydrogenation systems introduces a severe process incompatibility: direct hydrogenation typically requires strong bases (e.g., KOtBu) to activate the catalyst, which rapidly degrades base-sensitive substrates like phenacyl chlorides or 4-chromanones. Finally, substituting with the (R,R)-TsDPEN enantiomer will invert the stereochemical outcome, yielding the incorrect API enantiomer and ruining batch viability [1].

Superior Conversion for Sterically Hindered API Intermediates vs. Bisphosphine Ligands

In the development of the Lorlatinib intermediate (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, traditional bisphosphine ligands failed to provide adequate turnover. When comparing the RuCl[(S,S)-TsDPEN](p-cymene) complex against the RuCl2[(S)-XylBinap][(S)-Daipen] system, the TsDPEN-based catalyst achieved complete conversion and >98% ee. In stark contrast, the BINAP-based system yielded less than 10% conversion under comparable screening conditions. This demonstrates that for highly functionalized, sterically demanding substrates, the outer-sphere mechanism enabled by TsDPEN is quantitatively superior [1].

| Evidence Dimension | Conversion rate and enantiomeric excess (ee) |

| Target Compound Data | >98% ee and 100% conversion (Ru-TsDPEN complex) |

| Comparator Or Baseline | <10% conversion (Ru-XylBinap/Daipen complex) |

| Quantified Difference | >90% increase in conversion with near-perfect stereocontrol |

| Conditions | Reduction of 5-fluoro-3-methylisobenzofuran-1(3H)-one precursor in isopropanol. |

Buyers scaling up complex API intermediates must procure TsDPEN to ensure viable catalytic turnover when traditional bisphosphine ligands fail due to steric or mechanistic limitations.

Quantitative Yields for Base-Sensitive Halogenated Substrates

Traditional asymmetric hydrogenation using RuCl2(BINAP)(DPEN) requires strong bases (like KOtBu) for catalyst activation, which causes severe degradation in base-sensitive substrates. By employing the Ru(OTf)[(S,S)-TsDPEN](p-cymene) complex, buyers can perform transfer hydrogenation under mild conditions. For example, the reduction of phenacyl chloride using the TsDPEN complex yields (R)-2-chloro-1-phenylethanol with 98% ee and quantitative yield at a Substrate/Catalyst ratio of 1000, whereas the BINAP/base system is non-applicable due to substrate decomposition[1].

| Evidence Dimension | Substrate stability and product ee% |

| Target Compound Data | 98% ee and 100% yield for phenacyl chloride |

| Comparator Or Baseline | Substrate degradation / non-applicability (BINAP + KOtBu) |

| Quantified Difference | Complete recovery and conversion vs. total substrate loss |

| Conditions | Transfer hydrogenation (organic hydrogen source) vs. Direct hydrogenation (H2 gas + strong base). |

Procuring TsDPEN is mandatory when manufacturing halogenated or base-labile chiral building blocks that cannot survive standard direct hydrogenation protocols.

Commercial ee% Enhancement in (+)-Mefloquine Hydrochloride Synthesis

In the commercial synthesis of (+)-erythro mefloquine, optimizing the enantiomeric excess of the pyridyl ketone reduction step is critical for avoiding costly downstream resolutions. Utilizing [(S,S)-TsDPEN]Ru(p-cymene)Cl with a formic acid/triethylamine hydrogen source achieved 98% ee at a high Substrate/Catalyst ratio of 1000. This represented a commercially significant 10% improvement over baseline catalytic routes that plateaued at 88% ee, directly reducing the cost of goods sold (COGS) for the API [1].

| Evidence Dimension | Enantiomeric excess (ee%) |

| Target Compound Data | 98% ee at S/C 1000 |

| Comparator Or Baseline | 88% ee (baseline catalytic route) |

| Quantified Difference | 10% absolute increase in enantiomeric purity |

| Conditions | Transfer hydrogenation of pyridyl ketone using formic acid/NEt3 (1:1) in DMF at room temperature. |

A 10% increase in ee at the catalytic step eliminates the need for expensive, yield-destroying downstream chiral resolution, justifying the procurement of this specific ligand.

Commercial-Scale API Manufacturing Without Pressurized Hydrogen

Because (S,S)-TsDPEN-based catalysts efficiently utilize liquid hydrogen donors like formic acid/triethylamine azeotropes or isopropanol, this ligand is a highly practical choice for manufacturing facilities that lack high-pressure H2 gas infrastructure. It allows highly enantioselective reductions to be performed in standard batch reactors, as demonstrated in the synthesis of mefloquine and lorlatinib intermediates [1].

Asymmetric Reduction of Base-Labile and Halogenated Ketones

(S,S)-TsDPEN is a strictly required ligand when the target substrate contains easily enolizable protons, halogens (e.g., phenacyl chlorides), or other base-sensitive moieties. Its ability to operate under slightly acidic or neutral transfer hydrogenation conditions prevents the substrate degradation typically seen with traditional base-activated bisphosphine catalysts[2].

Dynamic Kinetic Resolution (DKR) of Racemic Ketones

When coupled with ruthenium or iridium, (S,S)-TsDPEN is highly effective for the dynamic kinetic resolution of α-substituted racemic ketones. The robust outer-sphere mechanism allows rapid equilibration of the substrate enantiomers while selectively reducing only one, providing a single contiguous stereocenter with high diastereo- and enantioselectivity [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant